molecular formula C19H22N4O3 B15102030 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide

Cat. No.: B15102030
M. Wt: 354.4 g/mol
InChI Key: VDBLYWYXWWOGCD-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide is a synthetic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolopyridine core and a dimethoxybenzyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide typically involves a multi-step process. One common method is the one-pot synthesis, which is efficient and operationally simple. This method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature . The reaction conditions are mild, and the process is atom-economic, making it suitable for the synthesis of various triazolopyridine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to intercalate DNA, which can disrupt cellular processes and inhibit the proliferation of cancer cells . The compound’s structure allows it to bind to DNA and interfere with its function, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide is unique due to its specific combination of a triazolopyridine core and a dimethoxybenzyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C19H22N4O3/c1-25-15-10-9-14(12-16(15)26-2)13-20-19(24)8-5-7-18-22-21-17-6-3-4-11-23(17)18/h3-4,6,9-12H,5,7-8,13H2,1-2H3,(H,20,24)

InChI Key

VDBLYWYXWWOGCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCCC2=NN=C3N2C=CC=C3)OC

Origin of Product

United States

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